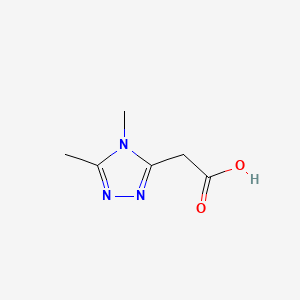

2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid” is a derivative of triazole . Triazole compounds, which contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain, are known for their versatile biological activities . They can bind with a variety of enzymes and receptors in the biological system .

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In one example, “2H-[1,2,4]-triazol-3-ylsulfanyl)-acetic acid” was synthesized under Williamson reaction conditions via alkylation with chloroacetic acid .

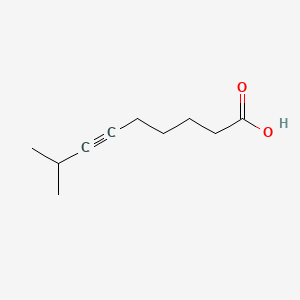

Molecular Structure Analysis

Triazole, also known as pyrrodiazole, is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . It is present as a central structural component in a number of drug classes .

Chemical Reactions Analysis

Triazole compounds are known to undergo a variety of chemical reactions. For instance, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of a specific “this compound” compound would depend on its exact structure. For instance, a related compound, “3,5-Dimethyl-4H-1,2,4-triazole”, is a solid with a melting point of 142-146 °C .

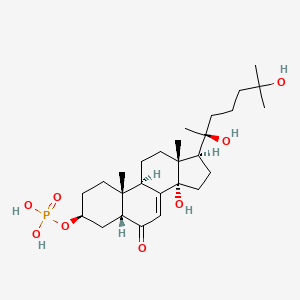

Mechanism of Action

Target of Action

It is known that triazole derivatives have a broad range of biological activities . They are often used in the development of new drugs due to their ability to form hydrogen bonds with different targets .

Mode of Action

It is known that triazole derivatives can interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Triazole derivatives are known to influence a variety of biochemical processes .

Pharmacokinetics

The presence of the triazole ring in a compound can improve its pharmacokinetic properties .

Result of Action

Triazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph and temperature can affect the activity of many compounds .

Safety and Hazards

The safety and hazards associated with a specific “2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid” compound would depend on its exact structure and use. For instance, a related compound, “1,4-Dimethyl-4H-1,2,4-triazolium iodide”, has been classified with hazard statements H302, H315, H318, H335 .

Future Directions

The future directions in the study and application of “2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid” and related compounds would likely involve further exploration of their synthesis, properties, and biological activities. This could include the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on the triazole structure .

Properties

IUPAC Name |

2-(4,5-dimethyl-1,2,4-triazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4-7-8-5(9(4)2)3-6(10)11/h3H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBCPHCTDOTRLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571417.png)

![((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B571421.png)

![1-Azatricyclo[3.3.1.0~2,7~]nonane](/img/structure/B571425.png)